molecular formula C23H29NO4S B11586037 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11586037
M. Wt: 415.5 g/mol
InChI Key: LEGCXQFGINVLGE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, an ethoxy group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to tetrahydrothiophene.

    Substitution: The ethoxy and benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted benzamides and ethoxy derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C23H29NO4S/c1-4-28-22-7-5-6-20(14-22)23(25)24(21-12-13-29(26,27)16-21)15-18-8-10-19(11-9-18)17(2)3/h5-11,14,17,21H,4,12-13,15-16H2,1-3H3

InChI Key

LEGCXQFGINVLGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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